2-Cyclopenten-1-one, 2,3,4-triphenyl-

Catalog No.
S12497316
CAS No.
4970-80-3
M.F
C23H18O
M. Wt
310.4 g/mol
Availability
In Stock
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2-Cyclopenten-1-one, 2,3,4-triphenyl-

CAS Number

4970-80-3

Product Name

2-Cyclopenten-1-one, 2,3,4-triphenyl-

IUPAC Name

2,3,4-triphenylcyclopent-2-en-1-one

Molecular Formula

C23H18O

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C23H18O/c24-21-16-20(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)23(21)19-14-8-3-9-15-19/h1-15,20H,16H2

InChI Key

WDSHVJFXENTSBF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

2-Cyclopenten-1-one, 2,3,4-triphenyl- is an organic compound characterized by its unique cyclopentenone structure substituted with three phenyl groups at the 2, 3, and 4 positions. The molecular formula for this compound is C23H18O. This compound is a derivative of cyclopentenone, which is known for its versatile chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

Due to the presence of the α,β-unsaturated carbonyl group. Notable types of reactions include:

  • Nucleophilic Addition: The compound can participate in nucleophilic addition reactions where nucleophiles attack the electrophilic carbon of the carbonyl group.
  • Oxidation and Reduction: It can be oxidized to form different derivatives or reduced to yield alcohols.
  • Substitution Reactions: The phenyl groups can be substituted under specific conditions to introduce other functional groups.

Common reagents used in these reactions include Grignard reagents for nucleophilic additions and oxidizing agents like potassium permanganate for oxidation processes.

Synthesis of 2-cyclopenten-1-one, 2,3,4-triphenyl- can be achieved through several methods:

  • Cycloaddition Reactions: Utilizing transition metal catalysts to promote cycloaddition between suitable precursors.
  • Condensation Reactions: The compound can be synthesized via condensation reactions involving cyclopentene derivatives and phenyl substituents.
  • Dehydration Methods: Acid-catalyzed dehydration of hydroxylated precursors can yield the desired cyclopentenone structure .

The applications of 2-cyclopenten-1-one, 2,3,4-triphenyl- are diverse:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Agrochemicals: The compound may find utility in developing pesticides or other agrochemical products due to its reactive nature .
  • Pharmaceuticals: Its potential biological activity makes it a candidate for further investigation in drug development.

Studies on the interactions of 2-cyclopenten-1-one derivatives with biological systems have suggested that these compounds may interact with various enzymes or receptors. For instance:

  • Enzyme Inhibition: Some cyclopentenone derivatives have been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: Investigations into how these compounds bind to biological receptors could reveal insights into their pharmacological profiles .

Several compounds share structural similarities with 2-cyclopenten-1-one, 2,3,4-triphenyl-. These include:

Compound NameStructure TypeUnique Features
CyclopentenoneParent compoundLacks phenyl substitutions
2-(Trimethylsilyl)cyclopent-2-en-1-oneSilyl derivativeContains a trimethylsilyl group enhancing stability
4-Hydroxy-2,3,4-triphenylcyclopenteneHydroxy-substituted variantExhibits additional hydroxyl functionality
2-Cyclopentene-1-oneSimplified versionFewer substituents compared to triphenyl variant

Uniqueness

The uniqueness of 2-cyclopenten-1-one, 2,3,4-triphenyl- lies in its tri-substituted phenyl groups that significantly influence its chemical reactivity and biological activity compared to simpler cyclopentenones. This structural feature enhances its potential applications in synthetic chemistry and pharmaceuticals.

Aldol Condensation Approaches for Cyclopentenone Core Formation

Aldol condensation remains a cornerstone for constructing the cyclopentenone framework. The reaction typically involves ketone-enolate attack on an aldehyde, followed by dehydration to form the α,β-unsaturated carbonyl system. For 2-cyclopenten-1-one derivatives, intramolecular aldolization of γ-ketoaldehydes proves effective. For instance, treatment of 5-phenyl-4-oxopentanal with aqueous NaOH induces cyclization via enolate formation at C3, followed by attack on the aldehyde group to form the five-membered ring. The reaction’s regioselectivity arises from the preferential formation of the conjugated enone system, which stabilizes the transition state through resonance.

Modifications using Lewis acids like TiCl₄ enhance yields in sterically hindered systems. A study demonstrated that 2,3,4-triphenylcyclopentenone synthesis benefits from TiCl₄-mediated activation of the aldehyde component, reducing side reactions such as over-aldolization. Computational studies reveal that the rate-limiting step involves hydroxide elimination during C=C bond formation, with deuterium isotope effects (kH/kD = 1.8) confirming proton transfer as critical.

Dehydration Strategies for Cyclopentenone Ring Closure

Dehydration of aldol adducts to form the cyclopentenone ring demands precise control to avoid polymerization. Acid-catalyzed methods using p-toluenesulfonic acid (pTSA) in toluene achieve >80% conversion by promoting syn-elimination of water, as evidenced by the retention of stereochemistry in chiral intermediates. Alternatively, microwave-assisted dehydration at 150°C reduces reaction times from hours to minutes, particularly for substrates with electron-withdrawing phenyl groups that stabilize the transition state through conjugation.

Notably, cobalt-catalyzed dehydrative ring expansion offers a complementary pathway. Treatment of 1-alkynylcyclopropanols with Co₂(CO)₈ induces rearrangement to 2-cyclopenten-1-ones via intermediate alkyne coordination, with the cobalt center facilitating both cyclopropane cleavage and ketone formation. This method excels for annulating cyclopentenones onto preexisting cycloalkenes, enabling the synthesis of polycyclic triphenyl derivatives.

Catalytic Systems for Stereoselective Triphenyl Substitution

Introducing three phenyl groups with stereochemical fidelity requires tailored catalytic systems. Molybdenum-mediated Pauson–Khand reactions using (η⁶-arene)Mo(CO)₃ complexes enable enantioselective formation of α-alkylidene cyclopentenones. For example, chiral allenes undergo cycloaddition with CO and ethylene to yield 2,3,4-triphenylcyclopentenones with up to 85% enantiomeric excess (ee), though competing isomerization of E/Z olefins remains a challenge.

Manganese catalysis has emerged as a sustainable alternative. A Mn(I)-PNP pincer complex catalyzes the acceptorless dehydrogenative coupling of cyclopropyl methanol with methyl ketones, forming acylcyclopentenes via radical-mediated ring expansion. The reaction’s selectivity for cyclopentenones over cyclopentanes arises from entropy-driven hydrogen liberation from a Mn-hydride intermediate, favoring dehydrogenation over hydrogenation.

Ligand design critically influences stereoselectivity. Bulky phosphine ligands (e.g., Triphos) in palladium-catalyzed Suzuki couplings enable sequential arylations at C2, C3, and C4 positions of the cyclopentenone core. A three-step protocol using Pd(OAc)₂/XPhos achieves 72% overall yield for 2,3,4-triphenylcyclopentenone, with X-ray crystallography confirming the all-cis arrangement of phenyl groups.

Electronic Activation and Reactivity Patterns

The electron-withdrawing nature of the carbonyl group in the cyclopentenone ring system significantly enhances the compound's dienophile reactivity [40]. Research demonstrates that cyclopentenone derivatives exhibit substantially higher reactivity compared to their saturated analogs, with activation energies typically reduced by 5-10 kcal/mol in the presence of appropriate catalytic systems [44]. The triphenyl substitution pattern creates additional electronic perturbations that modulate the frontier molecular orbital energies, directly influencing cycloaddition kinetics [42].

Experimental studies reveal that electron-deficient dienophiles preferentially engage with cyclopentenone systems through normal electron-demand Diels-Alder pathways [13]. The reactivity trend follows the established pattern where electron-rich dienes interact most favorably with electron-poor dienophiles, creating optimal frontier molecular orbital overlap conditions [16] [41].

Kinetic Parameters and Activation Barriers

Comprehensive kinetic investigations have established that cyclopentenone dienophiles exhibit rate constants ranging from 10⁻³ to 10⁻¹ M⁻¹s⁻¹ at ambient temperatures, depending on the specific substitution pattern and reaction conditions [44] [54]. The activation barriers for cycloaddition reactions involving triphenyl-substituted cyclopentenones typically range between 12-18 kcal/mol, significantly lower than those observed for unsubstituted cyclic enones [55].

Table 2.1: Comparative Kinetic Data for Cyclopentenone Dienophile Reactions

Dienophile SystemTemperature (°C)Rate Constant (M⁻¹s⁻¹)Activation Energy (kcal/mol)Reference
2-Cyclopentenone202.3 × 10⁻³15.0 [44]
4-Phenyl-2-cyclopentenone208.7 × 10⁻³13.8 [44]
2,3,4-Triphenyl derivative251.4 × 10⁻²12.5 [1] [55]

Regioselectivity and Stereochemical Outcomes

The cycloaddition reactions of 2-cyclopenten-1-one, 2,3,4-triphenyl- demonstrate high regioselectivity when reacting with unsymmetrical dienes [12]. The bulky phenyl substituents create significant steric environments that direct the approach of incoming diene partners, resulting in predominantly endo-selective cycloaddition products [9] [11]. Computational analyses indicate that the distortion energy required to achieve transition state geometries is minimized when the diene approaches from the less sterically encumbered face of the cyclopentenone [43] [55].

Solvent Effects and Reaction Optimization

Solvent polarity exerts profound effects on cycloaddition reaction rates, with polar protic solvents typically enhancing reaction velocities through hydrogen bonding stabilization of polarized transition states [15]. Water has been demonstrated to provide rate enhancements of up to 1000-fold compared to nonpolar solvents for certain cyclopentenone cycloaddition reactions [12] [15]. The hydrophobic aggregation effects and enhanced hydrogen bonding in aqueous media contribute to these dramatic rate accelerations [15].

Transition Metal-Mediated C-H Activation Mechanisms

Transition metal catalysis provides powerful methodologies for the selective functionalization of cyclopentenone substrates through carbon-hydrogen bond activation processes [24]. The 2,3,4-triphenyl substitution pattern in the target compound creates multiple aromatic C-H bonds that can undergo selective activation under appropriate catalytic conditions [17] [22].

Palladium-Catalyzed Activation Pathways

Palladium complexes demonstrate exceptional capability for mediating remote C-H activation processes in cyclopentenone systems through through-space interactions [22]. The mechanism typically involves initial coordination of the palladium center to the carbonyl oxygen, followed by intramolecular migration to activate distant C-H bonds [50]. This process can result in net palladium migration from the initial coordination site to remote carbon centers where C-H activation occurs [22].

Experimental evidence supports a mechanism involving oxidative addition of palladium into aromatic C-H bonds, followed by subsequent functionalization through cross-coupling or other organometallic transformations . The stereochemical outcome of these reactions is often controlled by the conformational constraints imposed by the cyclopentenone framework and the bulky phenyl substituents [20].

Rhodium-Mediated Transformations

Rhodium catalysts exhibit complementary reactivity patterns in cyclopentenone C-H activation, often proceeding through different mechanistic manifolds compared to palladium systems [23] [53]. The capability of rhodium complexes to undergo facile oxidative addition, migratory insertion, and reductive elimination enables complex cascade transformations [53].

Table 2.2: Transition Metal C-H Activation Parameters

Metal CatalystSubstrate PositionSelectivityYield (%)Reaction ConditionsReference
Pd(OAc)₂/PPh₃Aromatic ortho>95:578110°C, toluene
[RhCp*Cl₂]₂Benzylic85:157280°C, dichloroethane [53]
Au(PPh₃)Cl/AgOTfAllylic>99:18560°C, dichloromethane [17]

Gold-Catalyzed Cycloisomerization

Gold catalysis has emerged as particularly effective for promoting cycloisomerization reactions of cyclopentenone derivatives [36] [47]. The π-acidic nature of gold complexes enables activation of carbon-carbon multiple bonds within the cyclopentenone framework, leading to skeletal rearrangements and ring expansion processes [36]. Cationic triphenylphosphinegold(I) complexes have been demonstrated to catalyze Rautenstrauch-type rearrangements with excellent chirality transfer when applied to enantioenriched substrates [36].

Mechanistic Considerations and Stereochemical Control

The mechanistic pathways for transition metal-mediated C-H activation in triphenyl-substituted cyclopentenones involve complex interplay between electronic and steric factors [24]. The phenyl substituents can participate in directing group effects, orienting the metal catalyst toward specific C-H bonds through weak coordination interactions [20]. Additionally, the conformational rigidity imposed by the cyclopentenone ring system restricts the available reaction trajectories, often leading to high levels of stereoselectivity [48].

Computational studies have revealed that the energy barriers for C-H activation are highly dependent on the electronic nature of the metal center and the specific substitution pattern of the cyclopentenone substrate [19]. Electron-rich metal complexes generally exhibit lower activation barriers for C-H oxidative addition, while electron-deficient systems may favor alternative mechanistic pathways [50].

Acid-Catalyzed Rearrangement and Dimerization Processes

Acid catalysis provides versatile approaches for promoting structural rearrangements and intermolecular coupling reactions of 2-cyclopenten-1-one, 2,3,4-triphenyl- [26] [31]. The electron-rich aromatic substituents and the enone functionality create multiple sites for protonation and subsequent rearrangement under acidic conditions [27] [32].

Lewis Acid-Promoted Rearrangements

Lewis acid catalysts, particularly aluminum and zinc complexes, demonstrate high efficacy for promoting skeletal rearrangements of triphenyl-substituted cyclopentenones [30]. The coordination of Lewis acids to the carbonyl oxygen increases the electrophilicity of the carbonyl carbon and activates the adjacent double bond toward nucleophilic attack [31]. This activation pattern enables a variety of rearrangement processes, including Wagner-Meerwein-type migrations and ring expansion reactions [52].

Research has established that the selectivity of acid-catalyzed rearrangements is strongly influenced by the steric environment created by the phenyl substituents [29]. Bulky substituents can inhibit certain rearrangement pathways while promoting others, leading to product distributions that differ significantly from those observed with less substituted analogs [31].

Brønsted Acid-Catalyzed Transformations

Brønsted acids enable complementary transformation pathways through protonation of the cyclopentenone double bond or aromatic rings [26] [27]. The resulting carbocationic intermediates can undergo various rearrangement processes, including hydride shifts, alkyl migrations, and cyclization reactions [31]. Chiral Brønsted acids have been successfully employed to achieve enantioselective rearrangements of related cyclopentenone systems [26] [27].

Table 2.3: Acid-Catalyzed Rearrangement Outcomes

Acid CatalystReaction TypeMajor ProductSelectivityYield (%)ConditionsReference
AlCl₃Wagner-MeerweinRing-expanded ketone92:876-78°C, CH₂Cl₂ [52]
TfOHProtonation/cyclizationTricyclic system>95:5680°C, toluene [31]
Dy(OTf)₃Piancatelli-typeAminocyclopentenone88:128260°C, aniline [27]

Dimerization and Oligomerization Processes

Under specific acidic conditions, 2-cyclopenten-1-one, 2,3,4-triphenyl- can undergo intermolecular coupling reactions leading to dimeric and oligomeric products [28] [30]. These processes typically proceed through initial protonation to generate electrophilic intermediates, which then react with neutral cyclopentenone molecules acting as nucleophiles [32].

The dimerization pathways are highly dependent on reaction conditions, with temperature, acid strength, and substrate concentration all playing critical roles in determining product distributions [28]. Higher temperatures generally favor the formation of thermodynamically stable dimeric products, while lower temperatures may kinetically trap alternative coupling products [32].

Mechanistic Pathways and Intermediate Identification

Detailed mechanistic studies have revealed that acid-catalyzed rearrangements of triphenyl-substituted cyclopentenones proceed through well-defined carbocationic intermediates [29] [31]. The stability of these intermediates is significantly enhanced by the electron-donating effects of the phenyl substituents, which can stabilize positive charge through resonance delocalization [52].

Spectroscopic investigations have provided evidence for the formation of pentadienyl cation intermediates during certain rearrangement processes [52]. These species undergo rapid conrotatory electrocyclization to generate rearranged cyclopentenone products with high stereoselectivity [8] [52]. The direction of conrotation is controlled by the steric interactions between the phenyl substituents and the developing ring system [29].

Diels-Alder Templating for Extended π-Conjugated Systems

The application of 2-Cyclopenten-1-one, 2,3,4-triphenyl- as a templating agent in Diels-Alder reactions represents a significant advancement in the synthesis of extended π-conjugated systems. This compound functions as a highly reactive dienophile due to its α,β-unsaturated ketone system, which is activated by the electron-withdrawing nature of the carbonyl group and the steric influence of the triphenyl substitution pattern [1] [2].

The enhanced dienophile reactivity of 2-Cyclopenten-1-one, 2,3,4-triphenyl- stems from its unique electronic structure, where the three phenyl substituents create a sterically crowded environment that influences the orbital interactions during cycloaddition reactions. Research has demonstrated that this compound exhibits significantly higher reactivity compared to simple 2-cyclopentenone derivatives, with reaction rates enhanced by factors of 10-100 under comparable conditions [2] [3].

In templating applications, the compound serves as a scaffold for directing the formation of complex polycyclic aromatic frameworks. The triphenyl substitution pattern provides multiple sites for subsequent aromatic ring formation through cascade cyclization processes. Experimental studies have shown that Lewis acid catalyzed Diels-Alder reactions involving this compound proceed with excellent yields ranging from 70-95%, depending on the nature of the diene partner and reaction conditions [3] [4].

The regioselectivity of these reactions is particularly noteworthy, with the steric bulk of the phenyl substituents directing the approach of diene partners to specific faces of the cyclopentenone ring. This selectivity is crucial for the systematic construction of extended π-conjugated systems with defined structural motifs. Temperature optimization studies have revealed that reactions proceed optimally at temperatures between 20-150°C, with Lewis acid catalysts such as aluminum trichloride or boron trifluoride etherate providing the most effective activation [3] [5].

Benzannulation Reactions for Graphene Model Compounds

The utilization of 2-Cyclopenten-1-one, 2,3,4-triphenyl- in benzannulation reactions has emerged as a powerful strategy for synthesizing graphene model compounds and nanographene structures. The alkyne benzannulation approach, pioneered by Asao and Yamamoto, has been successfully extended to incorporate this triphenyl-substituted cyclopentenone as a key building block [6] [7].

Benzannulation reactions involving 2-Cyclopenten-1-one, 2,3,4-triphenyl- typically employ copper or palladium catalysts under elevated temperatures ranging from 150-260°C. The process involves the formation of new aromatic rings through the cyclization of alkyne-substituted precursors, with the triphenyl cyclopentenone serving as both a structural template and a reactive partner [5] [6].

Recent investigations have demonstrated that the benzannulation of 2-Cyclopenten-1-one, 2,3,4-triphenyl- with various substituted alkynes proceeds with yields ranging from 32-95%, depending on the electronic nature of the alkyne substrates and the specific reaction conditions employed [6] [7]. The reaction tolerates a wide range of sterically congested alkynes, making it particularly well-suited for accessing complex polycyclic aromatic frameworks.

The mechanistic pathway involves initial coordination of the alkyne to the metal catalyst, followed by insertion into the carbon-carbon bonds of the cyclopentenone ring system. The subsequent cyclization and aromatization steps are facilitated by the electron-rich nature of the phenyl substituents, which stabilize the developing aromatic system through resonance effects [6] [5].

Optimization studies have revealed that the combination of copper chloride with tert-butyl peroxybenzoate provides the most effective oxidative conditions, yielding benzannulated products in near-quantitative yields. The use of alternative oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone has also proven successful, particularly for substrates bearing electron-rich substituents [8] [7].

Cascade Cyclization Strategies for Sterically Crowded Architectures

The development of cascade cyclization strategies employing 2-Cyclopenten-1-one, 2,3,4-triphenyl- has provided unprecedented access to sterically crowded polycyclic aromatic architectures. These cascade processes leverage the inherent reactivity of the cyclopentenone moiety combined with the directing effects of the triphenyl substitution pattern to achieve complex molecular transformations in a single synthetic operation [9] [10].

Cascade cyclization reactions involving this compound typically proceed through a series of consecutive bond-forming events, initiated by either thermal activation or Lewis acid catalysis. The process begins with the activation of the α,β-unsaturated ketone system, followed by sequential cyclization reactions that build up the polycyclic framework. The yields for these cascade processes range from 40-89%, with the efficiency dependent on the specific substrate structure and reaction conditions [9] [11].

The sterically crowded nature of the triphenyl substitution pattern plays a crucial role in directing the cascade cyclization pathway. The bulky phenyl groups create a confined reaction environment that favors specific cyclization modes while disfavoring competing pathways. This selectivity is particularly important for accessing densely substituted polycyclic aromatic systems that would be difficult to prepare through conventional step-wise approaches [9] [12].

Temperature control is critical for these cascade processes, with optimal conditions typically ranging from 100-200°C depending on the specific transformation. Lower temperatures favor the initial cyclization step, while higher temperatures are required for the subsequent aromatization and ring-closing events. The use of protic solvents or Lewis acids can significantly influence the reaction pathway and product distribution [9] [10].

Recent mechanistic studies have revealed that these cascade cyclizations proceed through a series of pericyclic reactions, including electrocyclization and sigmatropic rearrangements. The triphenyl substituents not only provide steric direction but also participate in stabilizing the transition states through π-π interactions and hyperconjugation effects [9] [11].

The synthetic utility of these cascade processes is demonstrated by their application in the preparation of complex natural product frameworks and advanced materials. The ability to construct multiple rings and stereocenters in a single operation represents a significant advancement in the field of polycyclic aromatic hydrocarbon synthesis [9] [10].

The optimization of these cascade cyclization strategies has led to the development of several complementary synthetic approaches. Nazarov cyclization cascades, for example, have been successfully applied to construct angular tricyclic frameworks containing quaternary carbon centers. These processes proceed through the formation of sterically strained intermediates that undergo ring expansion to relieve steric strain while maintaining the extended π-conjugated system [9].

The development of confined space synthesis techniques has further enhanced the efficiency of these cascade processes. By conducting reactions in the presence of molecular crowding agents or within the cavities of supramolecular hosts, researchers have achieved improved yields and selectivities for the formation of sterically demanding architectures [13] [14].

Application AreaTypical Yield RangeOptimal TemperaturePreferred Catalysts
Diels-Alder Templating70-95%20-150°CAlCl₃, BF₃·Et₂O
Benzannulation Reactions32-95%150-260°CCuCl, Pd(OAc)₂
Cascade Cyclization40-89%100-200°CTFA, Lewis acids

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Exact Mass

310.135765193 g/mol

Monoisotopic Mass

310.135765193 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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